molecular formula C12H15N3O2 B13918173 Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate

Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B13918173
M. Wt: 233.27 g/mol
InChI Key: FCLMVJGVBCFMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, metal-free oxidation can be achieved using photocatalysis strategies .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways .

Comparison with Similar Compounds

Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

propan-2-yl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-7(2)17-12(16)9-4-10(13)11-14-8(3)5-15(11)6-9/h4-7H,13H2,1-3H3

InChI Key

FCLMVJGVBCFMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)N)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.